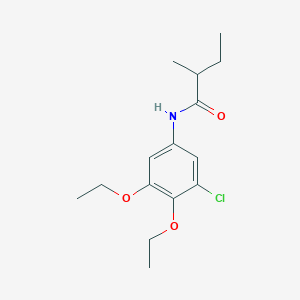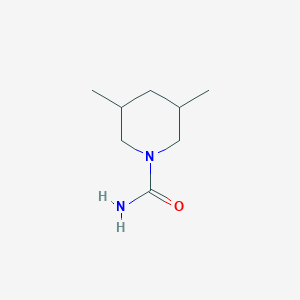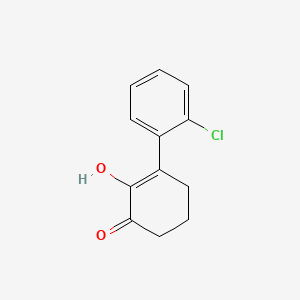
2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by a cyclohexene ring with a ketone group at the first position, a hydroxyl group at the second position, and a 2-chlorophenyl group at the third position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of cyclohexanone with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The intermediate β-hydroxy ketone undergoes dehydration to form the corresponding α,β-unsaturated ketone.
Hydroxylation: The final step involves the hydroxylation of the α,β-unsaturated ketone to introduce the hydroxyl group at the second position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated control systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-keto- and 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-carboxylic acid.
Reduction: Products include 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy-1-ol.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as a building block for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ketone group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-one, 3-phenyl-2-hydroxy-: Similar structure but lacks the chlorine atom on the phenyl ring.
2-Cyclohexen-1-one, 3-(4-chlorophenyl)-2-hydroxy-: Similar structure but with the chlorine atom at the para position on the phenyl ring.
2-Cyclohexen-1-one, 3-(2-bromophenyl)-2-hydroxy-: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom at the ortho position on the phenyl ring in 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- imparts unique chemical properties and reactivity compared to its analogs. This structural feature can influence its biological activity and its interactions with other molecules.
Eigenschaften
CAS-Nummer |
91003-15-5 |
|---|---|
Molekularformel |
C12H11ClO2 |
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-2-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C12H11ClO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-2,4,6,15H,3,5,7H2 |
InChI-Schlüssel |
KYRMZJGYYAFHTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C(=O)C1)O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
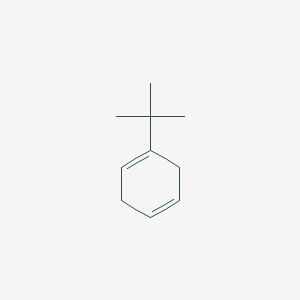
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)

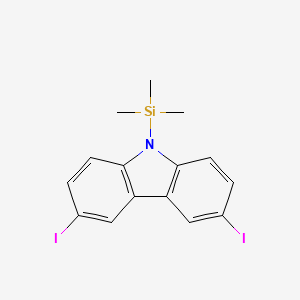
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)
